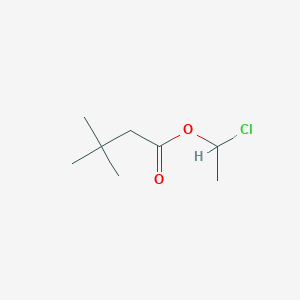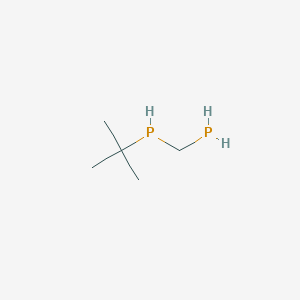
tert-Butyl(phosphanylmethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(phosphanylmethyl)phosphane is a tertiary phosphine compound characterized by the presence of two phosphine groups attached to a tert-butyl group and a methyl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(phosphanylmethyl)phosphane can be synthesized through the reaction of tert-butylphosphine with chloromethylphosphine under controlled conditions. The reaction typically involves the use of a base such as sodium hydride to facilitate the deprotonation of the phosphine group, followed by nucleophilic substitution with chloromethylphosphine .
Industrial Production Methods
Industrial production of this compound often involves the use of Grignard reagents. The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used method for synthesizing tertiary phosphines . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(phosphanylmethyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve halogenated compounds as substrates .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl(phosphanylmethyl)phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-Butyl(phosphanylmethyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s phosphine groups can donate electron density to metal atoms, stabilizing reactive intermediates and facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl(phosphanylmethyl)phosphane include:
Tributylphosphine: Another tertiary phosphine with three butyl groups attached to the phosphorus atom.
Triphenylphosphine: A tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Trimethylphosphine: A tertiary phosphine with three methyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to its specific combination of tert-butyl and methyl groups attached to the phosphorus atoms. This unique structure imparts distinct steric and electronic properties, making it particularly useful in certain catalytic applications where other tertiary phosphines may not be as effective .
Propiedades
Número CAS |
113388-18-4 |
|---|---|
Fórmula molecular |
C5H14P2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
tert-butyl(phosphanylmethyl)phosphane |
InChI |
InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3 |
Clave InChI |
URPDJZKCFNUICC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


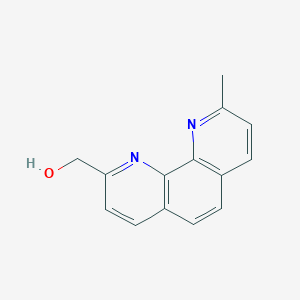
![4-[4-(Octyloxy)phenyl]cyclohexan-1-OL](/img/structure/B14297027.png)

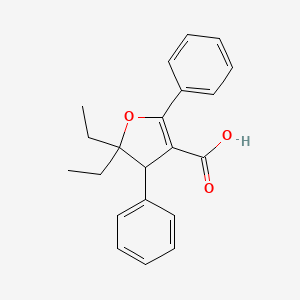
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)

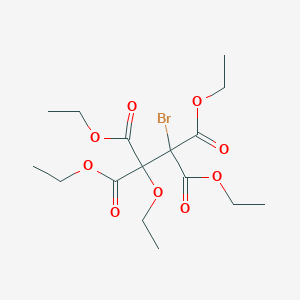
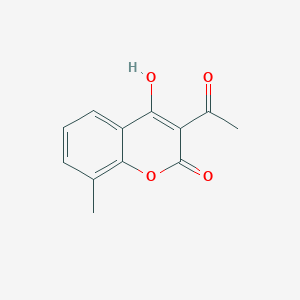
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
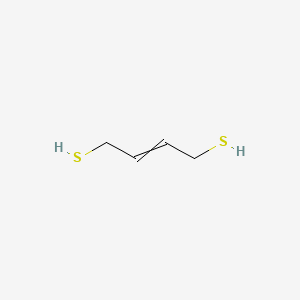
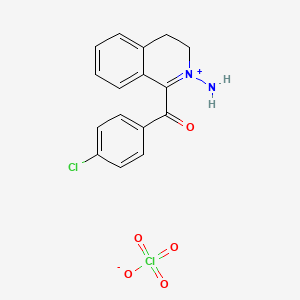
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
